5-[[3-carboxy-4-(propanoylamino)phenyl]methyl]-2-(propanoylamino)benzoic acid
Overview
Description
5-[[3-carboxy-4-(propanoylamino)phenyl]methyl]-2-(propanoylamino)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid core with propanoylamino and carboxy functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-carboxy-4-(propanoylamino)phenyl]methyl]-2-(propanoylamino)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, a suitable aromatic compound, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The amines are acylated with propanoyl chloride to form the propanoylamino groups.
Carboxylation: The final step involves carboxylation to introduce the carboxy groups, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[[3-carboxy-4-(propanoylamino)phenyl]methyl]-2-(propanoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxy groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5-[[3-carboxy-4-(propanoylamino)phenyl]methyl]-2-(propanoylamino)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[[3-carboxy-4-(propanoylamino)phenyl]methyl]-2-(propanoylamino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with target molecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Shares similar functional groups but differs in the position of the formyl group.
3-Formylphenylboronic acid: Another similar compound with a different substitution pattern on the aromatic ring.
Uniqueness
5-[[3-carboxy-4-(propanoylamino)phenyl]methyl]-2-(propanoylamino)benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-[[3-carboxy-4-(propanoylamino)phenyl]methyl]-2-(propanoylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-3-18(24)22-16-7-5-12(10-14(16)20(26)27)9-13-6-8-17(23-19(25)4-2)15(11-13)21(28)29/h5-8,10-11H,3-4,9H2,1-2H3,(H,22,24)(H,23,25)(H,26,27)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKHXTAQPDQQDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)CC2=CC(=C(C=C2)NC(=O)CC)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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